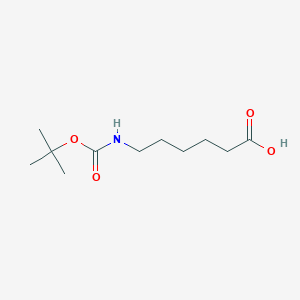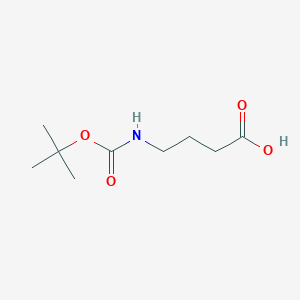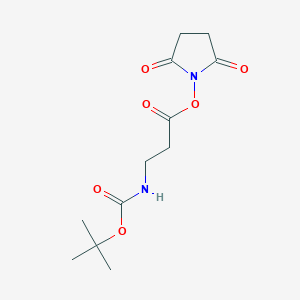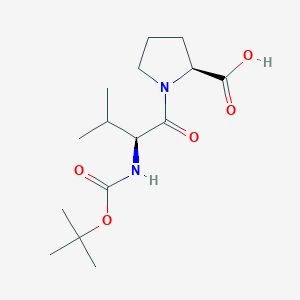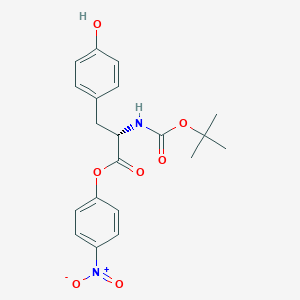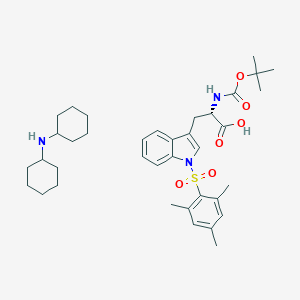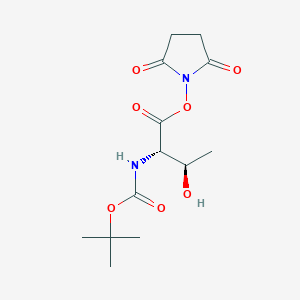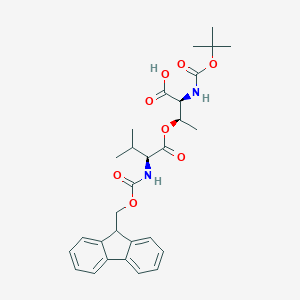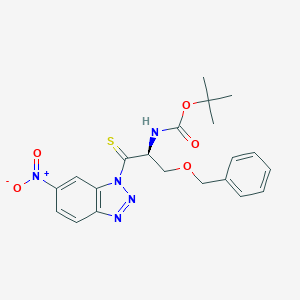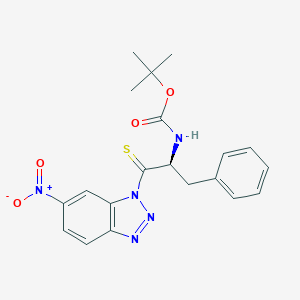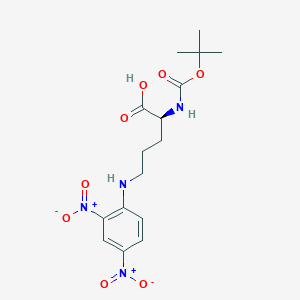
BOC-ORN(DNP)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BOC-ORN(DNP)-OH, also known as N-α-tert-Butoxycarbonyl-L-ornithine-2,4-dinitrophenyl ester, is a compound used primarily in peptide synthesis. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group and a 2,4-dinitrophenyl (DNP) ester group, which are essential for its stability and reactivity in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ORN(DNP)-OH typically involves the protection of the amino group of ornithine with a BOC group, followed by the esterification of the carboxyl group with 2,4-dinitrophenylhydrazine. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
BOC-ORN(DNP)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The DNP ester group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 2,4-dinitrophenol
Deprotection: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield free ornithine.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in esterification reactions.
Trifluoroacetic Acid (TFA): Used for the removal of the BOC protecting group.
Methanol and Sulfuric Acid: Used in the preparation of 2,4-dinitrophenylhydrazine solutions.
Major Products Formed
Ornithine Derivatives: Formed through substitution reactions.
2,4-Dinitrophenol: Formed through hydrolysis of the ester bond.
Free Ornithine: Formed through deprotection of the BOC group.
Wissenschaftliche Forschungsanwendungen
BOC-ORN(DNP)-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding .
Wirkmechanismus
The mechanism of action of BOC-ORN(DNP)-OH involves its role as a protected amino acid derivative in peptide synthesis. The BOC group protects the amino group of ornithine, preventing unwanted side reactions during peptide bond formation. The DNP ester group serves as a leaving group, facilitating the formation of peptide bonds under appropriate conditions. The compound interacts with various molecular targets, including enzymes and receptors, through its amino acid backbone and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BOC-Lys(DNP)-OH: A similar compound with lysine instead of ornithine.
BOC-Arg(DNP)-OH: A derivative of arginine with similar protecting groups.
Fmoc-ORN(DNP)-OH: A compound with a different protecting group (Fmoc) instead of BOC .
Uniqueness
BOC-ORN(DNP)-OH is unique due to its specific combination of protecting groups and its role in peptide synthesis. The BOC group provides stability under a wide range of conditions, while the DNP ester group offers a versatile leaving group for various chemical reactions. This combination makes it particularly useful in the synthesis of complex peptides and proteins.
Eigenschaften
IUPAC Name |
(2S)-5-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O8/c1-16(2,3)28-15(23)18-12(14(21)22)5-4-8-17-11-7-6-10(19(24)25)9-13(11)20(26)27/h6-7,9,12,17H,4-5,8H2,1-3H3,(H,18,23)(H,21,22)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVAXTMGYWSFHF-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443594 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82518-61-4 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
